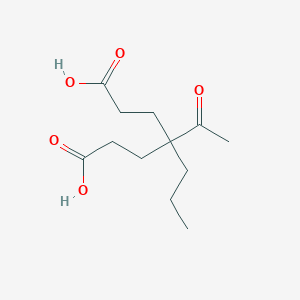
4-Acetyl-4-propylheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4-propylheptanedioic acid (APHA) is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications. APHA is a derivative of 4-heptanone, which is commonly used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-Acetyl-4-propylheptanedioic acid involves its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of malondialdehyde, a marker of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acetyl-4-propylheptanedioic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, a limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Acetyl-4-propylheptanedioic acid. One area of research is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of this compound analogs with improved efficacy and safety profiles is an area of interest.
Conclusion
In conclusion, this compound is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves its ability to reduce oxidative stress and inflammation in the brain. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
4-Acetyl-4-propylheptanedioic acid can be synthesized through a multi-step process involving the reaction of 4-heptanone with malonic acid and subsequent decarboxylation. The final product is obtained through the addition of acetic anhydride and sulfuric acid.
Applications De Recherche Scientifique
4-Acetyl-4-propylheptanedioic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C12H20O5 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
4-acetyl-4-propylheptanedioic acid |
InChI |
InChI=1S/C12H20O5/c1-3-6-12(9(2)13,7-4-10(14)15)8-5-11(16)17/h3-8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
HLKYDGZQCWSECQ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
SMILES canonique |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)